molecular formula C16H18O10 B15361901 Monnieriside A

Monnieriside A

Cat. No.: B15361901
M. Wt: 370.31 g/mol
InChI Key: HKSWNVKSXBFJGZ-YMILTQATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monnieriside A is a chromone glycoside isolated from the fruits of Cnidium monnieri, a plant belonging to the Umbelliferae family. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monnieriside A can be synthesized through various organic synthesis methods. The general approach involves the glycosylation of chromone derivatives under controlled conditions. The reaction typically requires a glycosyl donor, a chromone substrate, and a catalyst to facilitate the glycosidic bond formation.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Cnidium monnieri fruits. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Monnieriside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced chromone derivatives.

  • Substitution: Generation of various substituted chromone glycosides.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

  • Biology: Investigated for its effects on cell differentiation and proliferation.

  • Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: Potential use in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which Monnieriside A exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Monnieriside A is one of several chromone glycosides isolated from Cnidium monnieri. Similar compounds include Monnieriside B, Monnieriside C, Monnieriside D, Monnieriside E, Monnieriside F, and Monnieriside G. These compounds share structural similarities but differ in their sugar moieties and substituents, leading to variations in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

Molecular Formula

C16H18O10

Molecular Weight

370.31 g/mol

IUPAC Name

5,7-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]chromen-4-one

InChI

InChI=1S/C16H18O10/c17-4-11-13(21)14(22)15(23)16(26-11)24-5-7-3-9(20)12-8(19)1-6(18)2-10(12)25-7/h1-3,11,13-19,21-23H,4-5H2/t11-,13-,14+,15-,16-/m1/s1

InChI Key

HKSWNVKSXBFJGZ-YMILTQATSA-N

Isomeric SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)COC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.